
1,3-Butadiene, 2,3-di(tert-butyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Butadiene, 2,3-di(tert-butyl)- is an organic compound with the molecular formula C12H22. It is a derivative of 1,3-butadiene, where the hydrogen atoms at the 2 and 3 positions are replaced by tert-butyl groups. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which significantly influence its chemical reactivity and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Butadiene, 2,3-di(tert-butyl)- can be synthesized through various methods. One common approach involves the alkylation of 1,3-butadiene with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of 1,3-butadiene, 2,3-di(tert-butyl)- often involves catalytic processes. Homogeneous catalysts, such as palladium complexes, are used to facilitate the selective dimerization of 1,3-butadiene with tert-butyl groups. This method is advantageous due to its scalability and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Butadiene, 2,3-di(tert-butyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a strong base.
Major Products Formed
Oxidation: Diols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,3-Butadiene, 2,3-di(tert-butyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers and other materials with specific mechanical and thermal properties
Mecanismo De Acción
The mechanism of action of 1,3-butadiene, 2,3-di(tert-butyl)- is primarily influenced by its steric hindrance. The bulky tert-butyl groups prevent the molecule from easily undergoing certain reactions, such as the Diels-Alder reaction, which requires the diene to adopt an s-cis conformation. This steric hindrance also affects the molecule’s interactions with other compounds and its overall reactivity .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: The parent compound without the tert-butyl groups.
2-Methyl-1,3-butadiene: A derivative with a methyl group at the 2 position.
2,3-Dimethyl-1,3-butadiene: A derivative with methyl groups at both the 2 and 3 positions.
Uniqueness
1,3-Butadiene, 2,3-di(tert-butyl)- is unique due to the presence of the bulky tert-butyl groups, which significantly influence its chemical reactivity and steric properties. This makes it less reactive in certain types of reactions, such as the Diels-Alder reaction, compared to its less sterically hindered counterparts .
Propiedades
Número CAS |
3378-20-9 |
|---|---|
Fórmula molecular |
C12H22 |
Peso molecular |
166.30 g/mol |
Nombre IUPAC |
2,2,5,5-tetramethyl-3,4-dimethylidenehexane |
InChI |
InChI=1S/C12H22/c1-9(11(3,4)5)10(2)12(6,7)8/h1-2H2,3-8H3 |
Clave InChI |
XOJJYBDDNRTSIT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=C)C(=C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


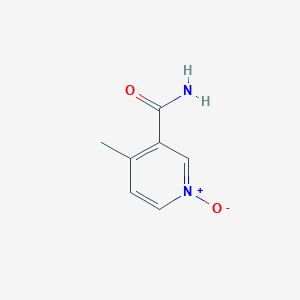

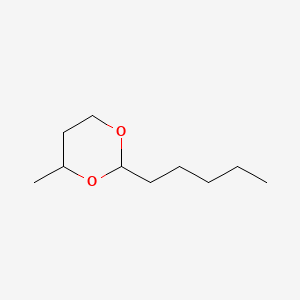
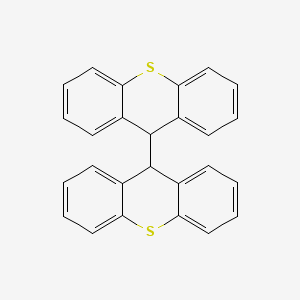
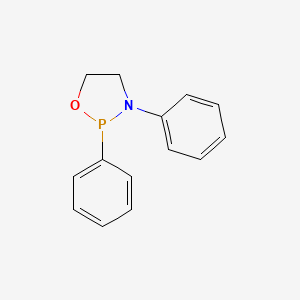
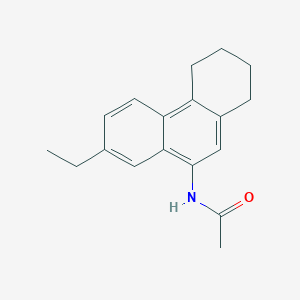
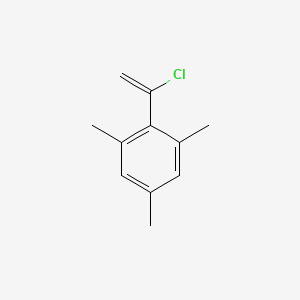
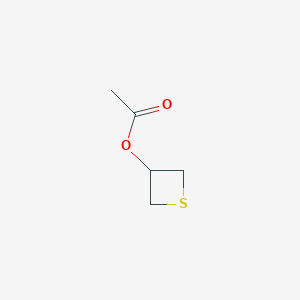
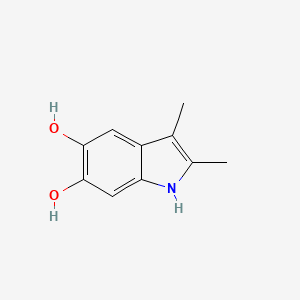
![N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide](/img/structure/B14736250.png)
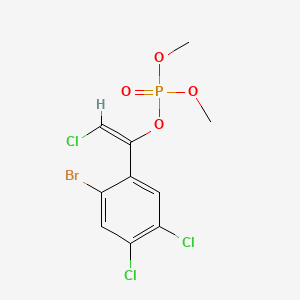
![N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine](/img/structure/B14736259.png)

![1-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy-(3-propoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B14736277.png)
